Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with a fused pyrrolo-pyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit certain flaviviruses , suggesting potential antiviral activity.
Mode of Action
Based on its structural similarity to other pyrrolopyrimidines, it may interact with its targets through a similar mechanism, potentially inhibiting key enzymes or proteins within the target organism .
Biochemical Pathways
Related compounds have been implicated in the inhibition of certain viral replication processes , suggesting that this compound may also interfere with similar pathways.
Pharmacokinetics
A compound with a similar structure was reported to have been optimized for in vitro adme, suggesting potential bioavailability .
Result of Action
Related compounds have demonstrated cytotoxic activity , suggesting that this compound may also have potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize the synthesis process, focusing on using non-hazardous solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced to enhance biological activity.
Common Reagents and Conditions
Oxidation: Oxone in DMF at room temperature.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Halogenation using halogen sources like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and oxidized forms, which are often used as intermediates in further synthetic applications .
Scientific Research Applications
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and apoptosis inducer in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are explored for their enhanced biological activities due to the presence of halogen atoms.
Uniqueness
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate stands out due to its specific structural features that allow for versatile chemical modifications. Its ability to act as a multi-targeted kinase inhibitor makes it a valuable compound in medicinal chemistry, particularly in cancer research .
Biological Activity
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and may influence its interaction with biological targets.
Anticancer Activity
Research has highlighted the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of tumor cell proliferation. Notably, some derivatives have shown selectivity for folate receptors (FRs), which are overexpressed in many cancers.
- Mechanism of Action : These compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine biosynthesis. Inhibition of this pathway leads to depletion of purine nucleotides, which is vital for cancer cell proliferation .
- Case Study : A study evaluating various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that specific analogs exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the nanomolar range. The most active compounds were noted for their selective uptake via FRs, enhancing their therapeutic index over traditional antifolates like methotrexate .
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidines have also been investigated for their antibacterial and antifungal properties.
- Antibacterial Properties : Compounds within this class have shown activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of essential enzymes involved in metabolic pathways .
- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens, suggesting a broad spectrum of antimicrobial action that could be leveraged in therapeutic applications .
Data Summary
The following table summarizes key findings on the biological activity of this compound and related compounds:
Properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWBWCQKKRFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=NC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187504 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-76-9 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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